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Compound of Interest

Compound Name: Barbituric Acid-[13C4,15N2]

Cat. No.: B15088248

An In-depth Technical Guide to the Mass Spectrum of Barbituric Acid-[13C4,15N2]
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrum of the isotopically
labeled internal standard, Barbituric Acid-[13C4,15N2]. The inclusion of comprehensive data,
a detailed experimental protocol, and illustrative diagrams is intended to support researchers in
method development, quantitative analysis, and quality control processes within
pharmaceutical and forensic laboratories.

Introduction

Barbituric acid is the parent compound of a class of drugs known as barbiturates, which act as
central nervous system depressants by enhancing the activity of the neurotransmitter gamma-
aminobutyric acid (GABA) at the GABA-A receptor.[1] While barbituric acid itself is not
pharmacologically active, its derivatives are used as sedatives, hypnotics, and anticonvulsants.
[1] In quantitative analytical chemistry, particularly in techniques like liquid chromatography-
mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), stable
isotopically labeled compounds are crucial as internal standards. They are ideal for correcting
for matrix effects and variations in sample preparation and instrument response, leading to
highly accurate and precise measurements.[2]

Barbituric Acid-[13C4,15N2] is a stable isotope-labeled version of barbituric acid where all
four carbon atoms are replaced with carbon-13 and both nitrogen atoms are replaced with
nitrogen-15. This guide focuses on its mass spectrometric properties to aid in its use as an
internal standard for the analysis of barbiturates.
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Chemical and Physical Properties

Property Value

(2,4,6-trioxo-1,3-diazinan-1,3-diyl)bis(carbon-13)
Chemical Name dihydropyrimidine-2,4,6(1H,3H,5H)-trione-[1,3-
15N2,2,4,5,6-13C4]

Chemical Formula 13C4H4>N203

Exact Mass 134.0297 Da

InChl Key HNYOPLTXPVRDBG-UHFFFAOYSA-N
0O=[13C]1[15NH]C(=0)[13CH2]--INVALID-LINK-

SMILES
-[15NH]1

Purity >97%

Isotopic Incorporation >98%][2]

Predicted Mass Spectrum and Fragmentation

The following table presents the predicted electron ionization (El) mass spectrum of Barbituric
Acid-[13C4,15N2]. The prediction is based on the known fragmentation pattern of unlabeled
barbituric acid and accounts for the mass shift due to the isotopic labels. The fragmentation of
barbituric acid typically involves cleavage of the heterocyclic ring.

] Predicted Relative )
Predicted m/z . Putative Fragment lon
Intensity (%)

[13C4H41>N203]* (Molecular

134 80-90 o)

89 20-30 [3CsHs15NO2]*
45 5-10 [H1SN1B3COJ*
44 95-100 (Base Peak) [*3C2H20]*
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Note: The relative intensities are estimates based on the typical fragmentation patterns of
barbiturates and may vary depending on the specific instrument conditions.

Detailed Experimental Protocol for Mass
Spectrometry Analysis

This section outlines a general protocol for the analysis of Barbituric Acid-[13C4,15N2] using
liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for the
analysis of barbiturates in biological matrices.[3][4]

4.1. Sample Preparation (Dilute-and-Shoot)

A "dilute-and-shoot" method is often sufficient for urine samples and provides rapid analysis.[5]
o Allow all samples and standards to equilibrate to room temperature.

» Vortex the samples to ensure homogeneity.

¢ In a clean microcentrifuge tube, combine 10 uL of the sample (e.g., urine) with 490 pL of a
solution of Barbituric Acid-[13C4,15N2] in a suitable solvent (e.g., water or a weak mobile
phase) to achieve the desired final concentration for the internal standard.

» Vortex the mixture thoroughly.
o Centrifuge the sample to pellet any particulates.
o Transfer the supernatant to an autosampler vial for analysis.

4.2. Liquid Chromatography (LC) Conditions
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Parameter Setting

Agilent 1290 Infinity Il UHPLC system or
LC System .

equivalent[4]

Agilent Poroshell 120 EC-C18, 2.1 x 100 mm,
Column

1.9 um[4]

Mobile Phase A

Water with 5 mM Ammonium Acetate

Mobile Phase B

Acetonitrile with 5 mM Ammonium Acetate

A suitable gradient to separate the analyte from

matrix components. For example: 0-0.5 min,

Gradient 95% A; 0.5-2.0 min, linear gradient to 5% A; 2.0-
2.5 min, hold at 5% A; 2.5-3.0 min, return to
95% A and re-equilibrate.

Flow Rate 0.4 mL/min

Column Temperature 40 °C

Injection Volume 5 pL

4.3. Mass Spectrometry (MS) Conditions

Barbiturates generally ionize well in negative electrospray ionization (ESI) mode.[4][6]
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Parameter Setting

Agilent 6470 Triple Quadrupole MS or

Mass Spectrometer i
equivalent[4]

lonization Source Electrospray lonization (ESI), Negative Mode
Gas Temperature 300 °C

Gas Flow 5 L/min

Nebulizer Pressure 45 psi

Sheath Gas Temperature 250 °C

Sheath Gas Flow 11 L/min

Capillary Voltage 3500 V

Nozzle Voltage 500 V

Detection Mode Multiple Reaction Monitoring (MRM)

4.4. Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, specific precursor-to-product ion transitions should be monitored. For
Barbituric Acid-[13C4,15N2], the following transition would be a logical starting point for
method development:

Collision Energy

Analyte Precursor lon (m/z) Product lon (m/z) (V)
e
Barbituric Acid- o
133.0 (deprotonated) 88.0 15 (To be optimized)
[13C4,15N2]
Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of a target
analyte using an isotopically labeled internal standard like Barbituric Acid-[13C4,15N2].
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Figure 1: General workflow for quantitative analysis.

5.2. Predicted Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for Barbituric Acid-[13C4,15N2] in an
electron ionization source.

Barbituric Acid-[13C4,15N2]
[M]+e - H®N3CO - Further Fragmentation
m/z = 134

[13C3H3°NO2]*
m/z = 89

loss

[*3C2H20]*
m/z = 44

Click to download full resolution via product page

Figure 2: Predicted fragmentation of Barbituric Acid-[13C4,15N2].
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Conclusion

Barbituric Acid-[13C4,15N2] serves as an essential tool for the accurate quantification of
barbiturates in various matrices. Understanding its mass spectrometric behavior, including its
molecular ion mass and fragmentation pattern, is fundamental for the development of robust
and reliable analytical methods. The information and protocols provided in this guide offer a
solid foundation for researchers and scientists to effectively utilize this stable isotope-labeled
standard in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Barbituric Acid | C4H4N203 | CID 6211 - PubChem [pubchem.ncbi.nim.nih.gov]
Barbituric Acid-[13C4,15N2] | CAS 1173019-05-0 | IsoSciences | Biomol.de [biomol.com]
researchgate.net [researchgate.net]

1.
2.
3.

e 4. agilent.com [agilent.com]
5. agilent.com [agilent.com]
6.

Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl
Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Mass spectrum of Barbituric Acid-[13C4,15N2]].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15088248#mass-spectrum-of-barbituric-acid-13c4-
15n2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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